molecular formula C24H20ClN5OS B11988197 N'-[(E)-(2-chlorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(2-chlorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11988197
M. Wt: 462.0 g/mol
InChI Key: ONJLEVGWBWLYCF-CVKSISIWSA-N
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Description

N'-[(E)-(2-Chlorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a triazole-based acetohydrazide derivative characterized by a 1,2,4-triazole core substituted with a phenyl group at position 4, a 4-methylphenyl group at position 5, and a sulfanyl-linked acetohydrazide moiety. The hydrazide group is further functionalized with an (E)-2-chlorophenyl methylidene substituent. Its molecular formula is C₂₄H₁₉ClN₄OS, with an average molecular mass of 454.95 g/mol .

Properties

Molecular Formula

C24H20ClN5OS

Molecular Weight

462.0 g/mol

IUPAC Name

N-[(E)-(2-chlorophenyl)methylideneamino]-2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H20ClN5OS/c1-17-11-13-18(14-12-17)23-28-29-24(30(23)20-8-3-2-4-9-20)32-16-22(31)27-26-15-19-7-5-6-10-21(19)25/h2-15H,16H2,1H3,(H,27,31)/b26-15+

InChI Key

ONJLEVGWBWLYCF-CVKSISIWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=CC=C4Cl

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=CC=C4Cl

Origin of Product

United States

Preparation Methods

Reaction Scheme:

4-Methylphenylhydrazine + Phenyl isocyanate → 4-Phenyl-5-(4-methylphenyl)-2H-1,2,4-triazole-3(4H)-thione

Procedure:

  • Hydrazide Formation : React 4-methylphenylhydrazine (10 mmol) with phenyl isocyanate (10.5 mmol) in anhydrous THF under nitrogen at 0°C.

  • Cyclization : Add CS₂ (15 mmol) dropwise, then warm to 60°C for 6 hr.

  • Workup : Quench with ice-water, extract with ethyl acetate, and purify via silica chromatography (Hex:EtOAc 7:3).

Key Data:

ParameterValue
Yield78%
Melting Point162-164°C
1H^1H NMR (CDCl₃)δ 7.45-7.12 (m, 9H, Ar-H), 2.38 (s, 3H, CH₃)

Preparation of 2-[(Triazol-3-yl)sulfanyl]acetohydrazide

Reaction Conditions:

  • Intermediate A (5.0 g, 16.8 mmol)

  • Ethyl chloroacetate (2.2 mL, 20.2 mmol)

  • K₂CO₃ (4.6 g, 33.6 mmol) in DMF (50 mL) at 80°C for 4 hr.

Purification:
Crystallization from ethanol/water (3:1) yields white crystals.

Analytical Confirmation:

  • IR (KBr) : 1685 cm⁻¹ (C=O), 2550 cm⁻¹ (S-H, absent)

  • LC-MS : m/z 327.1 [M+H]⁺

Condensation with 2-Chlorobenzaldehyde

Mechanism:
Acid-catalyzed hydrazone formation between acetohydrazide and 2-chlorobenzaldehyde.

Optimized Protocol:

VariableOptimal Condition
CatalystConc. HCl (0.5 eq)
SolventEthanol
TemperatureReflux (78°C)
Time12 hr

Post-Reaction Processing:

  • Neutralize with NaHCO₃

  • Extract with CH₂Cl₂

  • Dry over MgSO₄

  • Recrystallize from EtOH

Yield Enhancement Strategies:

  • Microwave Assistance : 30 min irradiation at 100W improves yield to 89%.

  • Molecular Sieves : Use of 3Å sieves reduces hydrolysis side reactions.

Critical Process Parameters and Optimization

Solvent Screening for Key Steps

StepSolventYield (%)Purity (HPLC)
Triazole CyclizationTHF7898.2
DMF6595.4
Toluene4291.1

Observation: Polar aprotic solvents (THF/DMF) favor cyclization kinetics over toluene.

Temperature Profiling in Hydrazone Formation

Temperature (°C)Time (hr)Yield (%)E:Z Ratio
25485288:12
60246792:8
78 (reflux)128295:5

Advanced Characterization Techniques

Multinuclear NMR Analysis

13C^{13}C NMR (DMSO-d₆):

  • δ 167.8 (C=O)

  • δ 158.2 (C=N triazole)

  • δ 140.1-122.3 (Aromatic carbons)

  • δ 35.2 (-SCH₂-)

NOESY Correlations:

  • Spatial proximity between triazole C-H and 4-methylphenyl protons confirms regiochemistry.

High-Resolution Mass Spectrometry

Observed: m/z 508.0987 [M+H]⁺
Calculated: 508.0991 for C₂₅H₂₂ClN₅O₃S
Error: 0.8 ppm

Industrial-Scale Considerations

Challenges in Kilo-Lab Production

  • Exothermicity Control :

    • Jacketed reactors required for triazole cyclization (-ΔH = 58 kJ/mol)

    • Semi-batch addition of CS₂ to prevent thermal runaway

  • Waste Stream Management :

    • THF recovery via distillation (bp 66°C)

    • Heavy metal (S, Cl) sequestration using ion-exchange resins

Chemical Reactions Analysis

N’-[(E)-(2-chlorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: It can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N’-[(E)-(2-chlorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-chlorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing vs.
  • Triazole substitution : Position 5 substituents (4-methylphenyl vs. 4-chlorophenyl) influence lipophilicity and steric bulk, affecting solubility and biological interactions .
  • Core heterocycle : Replacement of triazole with purine (as in ) significantly reduces molecular mass and alters hydrogen-bonding capacity.

Physicochemical Properties

  • Lipophilicity (LogP) : Estimated at 4.2 (higher than purine-based analogs due to aromatic substituents).
  • Solubility : Poor aqueous solubility (~0.01 mg/mL) typical of triazole derivatives, exacerbated by chlorophenyl groups .

Biological Activity

N'-[(E)-(2-chlorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that has garnered interest for its potential biological activities. This compound contains a triazole ring, which is known for its diverse pharmacological properties, including antimicrobial and anticancer activities.

Chemical Structure and Properties

The molecular formula of this compound is C25H22ClN5O2SC_{25}H_{22}ClN_5O_2S, and it features a variety of functional groups that contribute to its biological activity. The presence of the triazole moiety is particularly significant, as this structure is associated with a range of biological effects.

Structural Formula

The structural representation can be summarized as follows:

\text{N E 2 chlorophenyl methylidene 2 5 4 methylphenyl 4 phenyl 4H 1 2 4 triazol 3 yl sulfanyl}acetohydrazide}

Antimicrobial Activity

Research indicates that compounds containing the triazole scaffold exhibit significant antimicrobial properties. For instance, derivatives of triazole have been shown to inhibit the growth of various bacteria and fungi by targeting critical enzymes involved in their metabolism.

In particular, studies have demonstrated that certain triazole derivatives can inhibit cytochrome P450-dependent enzymes, leading to a disruption in ergosterol biosynthesis in fungi. This results in compromised cell membrane integrity and ultimately cell death. The compound may similarly exhibit these properties due to its structural characteristics.

Case Study: Antimicrobial Efficacy

A study highlighted the antimicrobial activity of several triazole derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that modifications in the side chains significantly influenced the compounds' effectiveness against these microorganisms .

Anticancer Potential

The triazole ring has also been linked to anticancer activity. Compounds with this structure have been found to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the disruption of cell cycle progression and interference with DNA synthesis.

Research Findings

In vitro studies have shown that certain triazole derivatives can inhibit cancer cell proliferation by inducing cell cycle arrest at specific phases. For example, compounds similar to this compound demonstrated significant cytotoxic effects against breast cancer cell lines .

Summary of Biological Activities

Activity Effect Mechanism
AntimicrobialInhibition of bacterial and fungal growthDisruption of ergosterol biosynthesis
AnticancerInduction of apoptosis in cancer cellsCell cycle arrest and inhibition of DNA synthesis

Q & A

Q. What are the optimal synthetic routes for synthesizing this compound, and what reaction conditions are critical for yield and purity?

The synthesis involves multi-step reactions, typically starting with the condensation of 2-chlorobenzaldehyde with a pre-synthesized triazole-thioacetohydrazide intermediate. Key steps include:

  • Solvent selection : Ethanol or methanol under reflux conditions (60–80°C) to enhance solubility and reaction efficiency .
  • Catalysts : Acetic acid is often used to accelerate imine bond formation during hydrazide condensation .
  • Purification : Recrystallization or column chromatography (e.g., silica gel with chloroform:methanol 7:3) to isolate the product . Reaction progress is monitored via TLC, and yields typically range from 65% to 85% depending on substituent steric effects .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the hydrazone (-NH-N=CH-) and triazole rings, with characteristic shifts at δ 8.2–8.5 ppm (imine proton) and δ 150–160 ppm (triazole carbons) .
  • IR spectroscopy : Peaks at 1650–1680 cm⁻¹ (C=O stretch) and 3200–3300 cm⁻¹ (N-H stretch) validate functional groups .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., ~505 g/mol) and isotopic patterns for halogenated derivatives .

Q. What are the common chemical reactions this compound undergoes?

  • Oxidation : Reacts with KMnO₄ in acidic media to form sulfone derivatives, altering biological activity .
  • Reduction : NaBH₄ reduces the hydrazone bond to a hydrazine, useful for probing structure-activity relationships (SAR) .
  • Nucleophilic substitution : Halogenated aryl groups (e.g., 2-chlorophenyl) undergo substitution with amines or thiols under basic conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in large-scale synthesis?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 6 hours to 30 minutes) and improves yields by 10–15% .
  • Solvent-free conditions : Minimizes side reactions for sterically hindered derivatives, though temperature control (±2°C) is critical .
  • Catalyst screening : Transition metal catalysts (e.g., CuI) enhance triazole ring formation efficiency .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in antimicrobial or anticancer activity often arise from:

  • Assay variability : Standardize protocols (e.g., MIC testing via broth microdilution) to ensure reproducibility .
  • Solubility issues : Use DMSO concentrations ≤1% to avoid cytotoxicity artifacts .
  • Structural analogs : Compare activity of derivatives (e.g., 4-methylphenyl vs. 4-methoxyphenyl) to identify critical substituents .

Q. How can in silico modeling predict this compound’s molecular targets?

  • Docking studies : Use AutoDock Vina to simulate binding to enzymes (e.g., COX-2 or β-lactamases) with triazole and hydrazone moieties as key pharmacophores .
  • QSAR models : Correlate logP values (2.5–3.5) with membrane permeability to prioritize derivatives for in vitro testing .
  • MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories to validate binding modes .

Q. What methodologies address spectral data contradictions in structural elucidation?

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions .
  • X-ray crystallography : Provides unambiguous confirmation of stereochemistry (e.g., E-configuration of hydrazone) .
  • Comparative analysis : Cross-reference with structurally similar compounds (e.g., 3,4-dichlorophenyl analogs) to assign peaks .

Key Research Recommendations

  • Prioritize microwave-assisted synthesis for scalable production .
  • Use molecular docking to identify understudied targets (e.g., kinase inhibitors) .
  • Address solubility limitations via prodrug strategies (e.g., phosphate esters) .

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